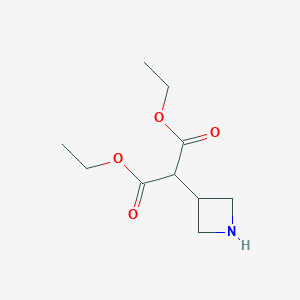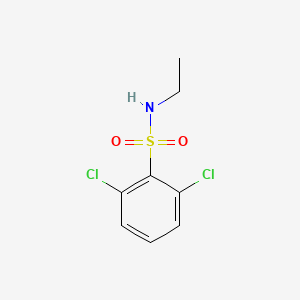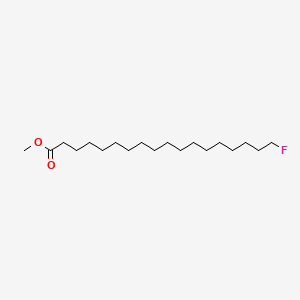
Methyl 4-amino-2-oxopiperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. It is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-oxopiperidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. For example, the reaction of methyl 2-oxopiperidine-4-carboxylate with ammonia or an amine can yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
化学反应分析
Types of Reactions
Methyl 4-amino-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 4-amino-2-oxopiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl 4-amino-2-oxopiperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 2-oxopiperidine-4-carboxylate: This compound is structurally similar but lacks the amino group.
Ethyl 4-oxo-1-piperidinecarboxylate: Another similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 4-amino-2-oxopiperidine-4-carboxylate is unique due to the presence of both an amino group and an oxo group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
methyl 4-amino-2-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-12-6(11)7(8)2-3-9-5(10)4-7/h2-4,8H2,1H3,(H,9,10) |
InChI 键 |
IXERRYVIAHLDAY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCNC(=O)C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
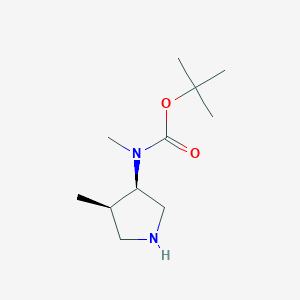
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
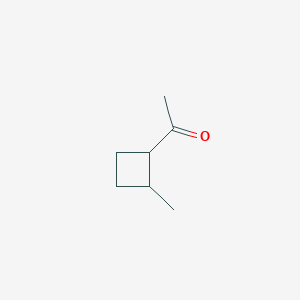
![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
![2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
